![molecular formula C17H18BrN5O4S B2627622 N-(4-bromophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1105227-20-0](/img/structure/B2627622.png)
N-(4-bromophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a synthetic organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Bromophenyl Group: This step may involve a nucleophilic substitution reaction where a bromophenyl group is introduced to the triazolopyridazine core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions could target the carbonyl groups within the triazolopyridazine core.
Substitution: The bromophenyl group may participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(4-bromophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide exhibit notable antimicrobial properties. A study focusing on triazole derivatives demonstrated their effectiveness against various bacterial strains. These findings suggest that the compound could be further explored for potential use in developing new antimicrobial agents .
Anticancer Potential
There is growing evidence supporting the anticancer potential of compounds containing the triazole ring. In particular, derivatives of triazoles have shown promising activity against various cancer cell lines. For instance, N-(4-bromophenyl)-substituted triazoles have been linked to inhibiting tumor growth in experimental models . The compound's ability to interact with specific biological targets may facilitate its development as an anticancer therapeutic.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The mechanism often involves the inhibition of oxidative stress and modulation of neuroinflammatory pathways . The specific structure of this compound may enhance its efficacy in protecting neuronal cells.
Data Table: Summary of Biological Activities
Activity Type | Reference | Observed Effect |
---|---|---|
Antimicrobial | Effective against bacterial strains | |
Anticancer | Inhibits growth in cancer cell lines | |
Neuroprotective | Reduces oxidative stress |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that N-(4-bromophenyl) derivatives showed significant inhibition zones compared to control groups. This suggests a potential application in treating infections caused by resistant bacterial strains .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies on several cancer cell lines revealed that compounds similar to N-(4-bromophenyl)-substituted triazoles exhibited cytotoxic effects. The study highlighted the compound's mechanism involving apoptosis induction and cell cycle arrest at specific phases . These findings support further investigation into its utility as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
- N-(4-fluorophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Uniqueness
The uniqueness of N-(4-bromophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
N-(4-bromophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a complex compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial effects, enzyme inhibition capabilities, and interactions with biological targets.
Chemical Structure and Properties
The compound features a bromophenyl moiety and a triazolopyridazine core, which are known for their diverse biological activities. The sulfonyl group contributes to its solubility and reactivity, enhancing its interaction with biological systems.
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-b]pyridazine exhibit significant antimicrobial properties. For instance:
- Activity Against Bacteria : Compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating activity comparable to standard antibiotics like ampicillin .
Compound | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
Compound A | Comparable to ampicillin | 50% of ampicillin activity |
Compound B | Moderate activity | Weak activity |
Enzyme Inhibition
Enzyme inhibition studies reveal that the compound may act as an inhibitor of acetylcholinesterase (AChE) and urease:
- AChE Inhibition : Certain derivatives have shown strong inhibitory effects on AChE, which is significant for neurodegenerative disease treatment.
- Urease Inhibition : The compound also exhibited notable urease inhibitory activity, which can be crucial in treating infections caused by urease-producing bacteria .
Study 1: Antibacterial Efficacy
A study conducted on synthesized triazole derivatives demonstrated that several compounds exhibited strong antibacterial activity against clinical isolates of Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL .
Study 2: Enzyme Interaction
Docking studies have elucidated the interaction between the compound and various enzymes. The binding affinities suggest a potential therapeutic role in managing diseases linked to these enzymes .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(6-tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5O4S/c1-17(2,3)28(26,27)15-9-8-13-20-22(16(25)23(13)21-15)10-14(24)19-12-6-4-11(18)5-7-12/h4-9H,10H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNWGDQQRAZRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=NN2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Br)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.